molecular formula C12H18N2O3S B14828458 N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide

Cat. No.: B14828458
M. Wt: 270.35 g/mol
InChI Key: WVUSKFWNUDBJMP-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-propan-2-ylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)10-6-13-7-11(14-18(3,15)16)12(10)17-9-4-5-9/h6-9,14H,4-5H2,1-3H3

InChI Key

WVUSKFWNUDBJMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-5-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide can be compared with similar compounds such as N-(3-cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide and (4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanamine . These compounds share structural similarities but differ in the position of functional groups and overall molecular configuration. The uniqueness of this compound lies in its specific arrangement of the cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties.

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